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Compound of Interest

Compound Name: Ethyl 2-(5-Oxazolyl)benzoate

Cat. No.: B1470951

An In-Depth Technical Guide to the Structure, Properties, and Synthesis of Ethyl 2-(5-
Oxazolyl)benzoate

Introduction

Ethyl 2-(5-Oxazolyl)benzoate is a heterocyclic compound of significant interest to the
scientific community, particularly those in medicinal chemistry and drug development. With the
molecular formula C12H11:NOs and a molecular weight of 217.22 g/mol , this molecule serves as
a crucial structural scaffold and intermediate in the synthesis of more complex pharmaceutical
agents.[1] Its architecture, which marries a classic ethyl benzoate framework with a reactive
oxazole ring, presents a versatile platform for chemical modification.

The oxazole moiety is a well-established "privileged scaffold" in drug discovery, appearing in
numerous compounds with diverse biological activities. This guide provides a comprehensive
technical overview of Ethyl 2-(5-Oxazolyl)benzoate, detailing its molecular structure,
physicochemical properties, a proposed synthetic pathway with mechanistic insights, and a
predictive spectroscopic profile for its unambiguous identification. The content is tailored for
researchers and drug development professionals, offering the necessary depth for practical
application in a laboratory setting.

Molecular Structure and Physicochemical
Properties

2.1 Core Structure
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The structure of Ethyl 2-(5-Oxazolyl)benzoate is defined by three primary components:

o Ethyl Ester Group: A -COOCH:2CHs functional group, which influences the compound's
solubility and serves as a key reaction site for hydrolysis or transesterification.

e Aromatic Benzene Ring: A phenyl group substituted at the 1 and 2 positions, forming the
"benzoate" core. This ring provides a rigid scaffold and influences the molecule's electronic
properties.

o Oxazole Ring: A five-membered aromatic heterocycle containing one nitrogen and one
oxygen atom. It is linked via its 5-position to the 2-position of the benzoate ring, acting as a
critical pharmacophore and a site for further functionalization.

Caption: 2D Structure of Ethyl 2-(5-Oxazolyl)benzoate.
2.2 Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential
information for handling, storage, and experimental design.

Property Value Reference
CAS Number 1186127-15-0 [1][21[3]
Molecular Formula C12H11NOs [1]
Molecular Weight 217.22 g/mol [1112]
Appearance White to off-white solid (Predicted)
Purity >97% [1]
Storage Roon.w.temperature, dry (]
conditions

Synthesis and Mechanistic Rationale

While multiple synthetic routes to oxazoles exist, a robust and common approach involves the
condensation and subsequent cyclization of an a-haloketone with an amide. This section
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outlines a plausible and efficient pathway for the synthesis of Ethyl 2-(5-Oxazolyl)benzoate
from commercially available starting materials.

3.1 Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-acetylbenzoic acid. The
first step is an esterification to protect the carboxylic acid, followed by a-bromination and finally
a cyclocondensation reaction with formamide.

Ethanol (EtOH)

2-Acetylbenzoic Acid H2S04 (cat.)

Esterification

y
Ethyl 2-Acetylbenzoate

N-Bromosuccinimide (NBS)
AIBN (cat.)

a-Bromination

Y
Ethyl 2-(2-Bromoacetyl)benzoate

Formamide (HCONH:)
Heat

Cyclocondensation

Ethyl 2-(5-Oxazolyl)benzoate

Click to download full resolution via product page
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Caption: Proposed Synthetic Workflow for Ethyl 2-(5-Oxazolyl)benzoate.

3.2 Detailed Experimental Protocol

Disclaimer:This is a proposed protocol and should be adapted and optimized under appropriate
laboratory safety standards.

Step 1: Esterification of 2-Acetylbenzoic Acid

Setup: To a round-bottom flask, add 2-acetylbenzoic acid (1.0 eq), absolute ethanol (10.0 eq,
serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid
(0.05 eq).

Reaction: Heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin
Layer Chromatography (TLC).

o Causality: Refluxing provides the necessary thermal energy to overcome the activation
barrier for the Fischer esterification reaction. The large excess of ethanol drives the
equilibrium towards the product side, maximizing the yield.

Workup: Cool the reaction to room temperature and neutralize the acid catalyst with a
saturated solution of sodium bicarbonate. Extract the product into ethyl acetate. Wash the
organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure to yield crude Ethyl 2-Acetylbenzoate.

Step 2: a-Bromination

Setup: Dissolve the crude Ethyl 2-Acetylbenzoate (1.0 eq) in carbon tetrachloride. Add N-
Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN.

Reaction: Heat the mixture to reflux under a UV lamp or daylight for 2-3 hours until the
reaction is complete (monitored by TLC).

o Causality: This is a radical-initiated bromination. AIBN acts as a radical initiator, and NBS
is a convenient source of bromine radicals, which selectively brominate the a-position to
the ketone.
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o Workup: Cool the mixture, filter off the succinimide byproduct, and wash the filtrate with
water and brine. Dry the organic layer and concentrate in vacuo to obtain crude Ethyl 2-(2-
Bromoacetyl)benzoate.

Step 3: Hantzsch-type Oxazole Synthesis (Cyclocondensation)
o Setup: Dissolve the crude a-bromoketone (1.0 eq) in excess formamide.
e Reaction: Heat the mixture to 120-140 °C for 2-4 hours.

o Causality: Formamide acts as both the solvent and the source of the nitrogen and C2-H
atoms of the oxazole ring. The high temperature facilitates the nucleophilic attack of the
formamide nitrogen onto the a-carbon, followed by intramolecular cyclization and
dehydration to form the aromatic oxazole ring.

 Purification (Self-Validation): After cooling, pour the reaction mixture into ice-water and
extract with ethyl acetate. The crude product should be purified by silica gel column
chromatography. The identity and purity of the final product, Ethyl 2-(5-Oxazolyl)benzoate,
must be confirmed by the spectroscopic methods detailed in the next section. This
confirmation step is critical for validating the success of the synthesis.

Spectroscopic Signature for Structural Verification

Disclaimer:Direct experimental spectroscopic data for this specific compound is not widely
published. The data presented here is a predicted analysis based on the known spectroscopic
properties of its constituent chemical moieties and serves as a guide for characterization.[4]

4.1 Predicted *H NMR Data (400 MHz, CDCIs)
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split by
methylene

protons.

4.2 Predicted *C NMR Data (100 MHz, CDCls)

Chemical Shift (0, ppm) Assignment Rationale
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~166.5 C=0 (Ester)
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ring.
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4.3 Predicted Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Vibration Type

Functional Group

3100-3000 C-H stretch Aromatic (Benzene & Oxazole)
2980-2850 C-H stretch Aliphatic (Ethyl group)

~1720 C=0 stretch Ester

~1600, 1580, 1450 C=C stretch Aromatic Ring

~1550 C=N stretch Oxazole Ring

1270, 1100 .0 stretch Ester and Oxazole Ether

Linkage

4.4 Mass Spectrometry (MS)

« lonization Method: Electron lonization (EI)

o Expected Molecular lon (M*): m/z = 217

o Key Fragmentation Patterns:

o m/z = 172: Loss of the ethoxy group (*OCH2CHs)

o m/z = 144: Loss of the entire carbethoxy group (*COOCH2CH?3)

o m/z = 116: Further fragmentation of the benzoxazole core.
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Caption: Workflow for Spectroscopic Verification of Compound Structure.

Reactivity and Application in Drug Development

5.1 Chemical Reactivity

The structure of Ethyl 2-(5-Oxazolyl)benzoate offers several sites for chemical modification:

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions
to yield the corresponding carboxylic acid, 2-(5-Oxazolyl)benzoic acid. This acid can then be
coupled with various amines to form amides, a common strategy in drug development to
explore structure-activity relationships (SAR).

Transesterification: The ethyl ester can be exchanged for other alcohols under catalytic
conditions.
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» Oxazole Ring Chemistry: While aromatic, the oxazole ring can participate in certain
reactions, though it is generally stable. The C2-proton can be deprotonated with a strong
base, allowing for the introduction of substituents at that position.

» Electrophilic Aromatic Substitution (EAS): The benzoate ring is deactivated towards EAS due
to the electron-withdrawing nature of the ester and oxazole substituents. Reactions would
require harsh conditions and would likely be directed to the meta-positions relative to the
ester group.

5.2 Role as a Pharmaceutical Intermediate

Ethyl 2-(5-Oxazolyl)benzoate is a valuable building block for creating libraries of novel
compounds for biological screening.[1] Its utility stems from the combination of the benzoate
scaffold, a common feature in many approved drugs, and the oxazole ring, a key
pharmacophore known to interact with various biological targets.[5]

For example, its derivatives are explored as potential anti-inflammatory and antimicrobial
agents.[1] The core structure can be elaborated by converting the ester to an amide and then
performing further modifications on the amine component or the oxazole ring, allowing for the
systematic optimization of properties like potency, selectivity, and ADME (Absorption,
Distribution, Metabolism, and Excretion).

Conclusion

Ethyl 2-(5-Oxazolyl)benzoate is a well-defined molecular scaffold with significant potential in
synthetic and medicinal chemistry. Its structure, confirmed through a combination of
spectroscopic techniques, provides a robust starting point for the development of novel
therapeutics. Understanding its synthesis, reactivity, and spectral characteristics is fundamental
for any researcher aiming to leverage this versatile intermediate in drug discovery programs.
This guide provides the foundational knowledge and practical protocols to facilitate its effective
use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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